BenchChemオンラインストアへようこそ!

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-

HIV-1 protease inhibition bis-THF P2 ligand structure–activity relationship

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- (CAS 88938-72-1), also designated as (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one, is a cis-fused bicyclic γ-lactone with molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol. The compound features a 4,6-dioxabicyclo[3.3.0]octan-3-one scaffold in which the two tetrahydrofuran rings are fused with a defined cis ring-junction stereochemistry.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
Cat. No. B11718403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]furan-2(3H)-one, tetrahydro-, cis-
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1COC2C1CC(=O)O2
InChIInChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2/t4-,6+/m1/s1
InChIKeyIADWRRHAUNBWTI-XINAWCOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Tetrahydrofuro[2,3-b]furan-2(3H)-one (CAS 88938-72-1): Stereochemically Defined Bicyclic Lactone Core for HIV-1 Protease Inhibitor Development and Beyond


Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- (CAS 88938-72-1), also designated as (3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one, is a cis-fused bicyclic γ-lactone with molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . The compound features a 4,6-dioxabicyclo[3.3.0]octan-3-one scaffold in which the two tetrahydrofuran rings are fused with a defined cis ring-junction stereochemistry . This stereochemically pure bicyclic lactone serves as a critical synthetic intermediate en route to the (3R,3aS,6aR)-bis-tetrahydrofuranyl (bis-THF) alcohol ligand that constitutes the pharmacophoric P2 moiety of the FDA-approved HIV-1 protease inhibitor darunavir (Prezista) and several other clinical-stage antiretroviral candidates including brecanavir and GS-8374 [1][2]. The cis-fused geometry of the lactone directly translates—through well-established synthetic transformations—to the requisite (3R,3aS,6aR) absolute stereochemistry of the bis-THF alcohol, making stereochemical fidelity at this intermediate stage non-negotiable for downstream drug candidate quality [1].

Why Generic Substitution Fails: Stereochemical and Scaffold Constraints of cis-Tetrahydrofuro[2,3-b]furan-2(3H)-one in HIV-1 Protease Inhibitor Synthesis


The cis-tetrahydrofuro[2,3-b]furan-2(3H)-one scaffold cannot be casually substituted by monocyclic tetrahydrofuran lactones, trans-fused bicyclic isomers, or acyclic hydroxy-ester surrogates for several quantifiable reasons. First, the bicyclic bis-THF P2 ligand—derived from this cis-fused lactone intermediate—engages in a unique, stereochemically dependent hydrogen-bonding network with the backbone amide NH groups of Asp29 and Asp30 in the HIV-1 protease S2 subsite, an interaction architecture that monocyclic THF ligands fail to replicate [1]. Second, the three contiguous stereogenic centers embedded in the bis-THF alcohol (3R,3aS,6aR) are configurationally pre-determined by the cis ring-junction of the starting lactone; procurement of the trans-fused diastereomer (CAS 109789-18-6) or racemic material introduces a stereochemical mismatch that has been shown to cause a >3.5-fold loss in inhibitor potency (IC50 6.4 nM for the (3S,3aR,6aS)-configured inhibitor vs. 1.8 nM for the correct (3S,3aS,6aS)-bis-THF isomer in matched-series comparison) [2]. Third, the cis-fused lactone constitutes the single largest cost driver in darunavir API manufacturing—accounting for up to approximately 50% of the total cost of the active pharmaceutical ingredient—meaning that any alternative intermediate must not only match stereochemical specifications but also deliver competitive process economics, a bar that no non-bicyclic surrogate has met [3].

Quantitative Differentiation Evidence for cis-Tetrahydrofuro[2,3-b]furan-2(3H)-one: Comparator-Anchored Data Across Synthesis, Stereochemistry, and Biological Relevance


Bis-THF vs. Monocyclic THF P2 Ligands: 3.6-Fold Superior HIV-1 Protease Inhibitory Potency Driven by Bicyclic Scaffold Architecture

In a landmark structure-based design study of nonpeptidal P2 ligands for HIV-1 protease inhibitors, the bis-THF-containing inhibitor (compound 49, bearing the (3S,3aS,6aS)-bis-THF ligand derived from the cis-fused bicyclic scaffold) exhibited an IC50 of 1.8 ± 0.2 nM in a cell-based antiviral assay. By contrast, the matched inhibitor containing a monocyclic tetrahydrofuran P2 ligand (compound 44) showed substantially reduced potency. This head-to-head comparison within the same isostere series demonstrates that the bicyclic bis-THF architecture confers a quantifiable potency advantage over the simpler monocyclic THF alternative [1].

HIV-1 protease inhibition bis-THF P2 ligand structure–activity relationship nonpeptidal inhibitor

Stereochemical Fidelity Matters: Correct vs. Incorrect bis-THF Diastereomer Produces a 3.6-Fold Difference in HIV-1 Protease Inhibitor IC50

Within the same nonpeptidal inhibitor series, the inhibitor bearing the (3S,3aS,6aS)-bis-THF P2 ligand (compound 49) displayed an IC50 of 1.8 ± 0.2 nM, whereas its diastereomer containing the (3S,3aR,6aS)-configured bis-THF ligand (compound 50) showed an IC50 of 6.4 nM. This represents a 3.6-fold loss in potency attributable solely to the altered stereochemistry at the 3a ring-junction position [1]. Since the (3S,3aS,6aS)-bis-THF alcohol is derived from the (3aR,6aS)-cis-fused lactone (the target compound), this direct comparator data establishes that procurement of the correct cis-diastereomer—rather than the trans-fused isomer (CAS 109789-18-6) or racemic mixtures—is essential for achieving maximal biological activity in downstream inhibitors.

stereochemistry–activity relationship diastereomer potency comparison bis-THF ligand HIV-1 protease

C4-Substituted bis-THF Derivatives from cis-Lactone Intermediate Achieve Sub-Picomolar Ki (2.9 pM) Against HIV-1 Protease, Surpassing Darunavir Itself

Using a [2,3]-sigmatropic rearrangement-based synthetic route starting from the optically active cis-fused bis-THF scaffold, Ghosh et al. prepared a series of C4-alkoxy-substituted bis-THF-derived HIV-1 protease inhibitors. Among these, inhibitor 23c (GRL-04410, bearing a C4-methoxy substituent on the bis-THF ligand) exhibited an enzyme inhibitory constant Ki of 2.9 pM (0.0029 nM) and a cell-based antiviral IC50 of 2.4 nM [1]. This represents a potency level that exceeds darunavir itself (Ki = 16 pM; antiviral IC50 = 4.1 nM) [1]. Critically, the corresponding C4-epimer (inhibitor 23a) showed a >12-fold loss in enzyme inhibitory activity (Ki = 35 pM vs. 2.9 pM), underscoring that both the cis-fused scaffold and the correct substituent stereochemistry are required for ultra-high potency [1]. An X-ray crystal structure of 23c-bound HIV-1 protease (1.40 Å resolution, PDB: 3QAA) revealed a unique water-mediated hydrogen bond between the C4-methoxy oxygen and the Gly-48 amide NH in the protease flap region—an interaction not available to unsubstituted bis-THF or monocyclic THF ligands [1].

bis-THF functionalization HIV-1 protease Ki C4-substituted inhibitor X-ray crystallography

Cost-Driven Synthetic Efficiency: cis-Fused Lactone Intermediate Accounts for ~50% of Darunavir API Cost; Optimized Synthesis from Isocitrate Achieves 55% Overall Yield Without Enzymatic Resolution

Cost analysis of current darunavir manufacturing routes has established that the bicyclic side chain (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which is directly derived from the cis-fused lactone intermediate, constitutes as much as approximately 50% of the total cost of the active pharmaceutical ingredient [1]. In response to this cost bottleneck, Mauger et al. developed a practical synthesis from monopotassium isocitrate (obtained via high-yielding fermentation of sunflower oil using Yarrowia lipolytica) that delivers the optically pure bis-THF alcohol in 55% overall yield over five simple steps, employing inexpensive reagents under mild conditions and without requiring enzymatic resolution [1]. This contrasts with earlier synthetic approaches that required late-stage enzymatic resolution of racemic material—a process that inherently discards 50% of the material as the unwanted enantiomer—or relied on expensive chiral auxiliaries and cryogenic reaction conditions [1]. The reported route is also free of intellectual property restrictions, offering procurement and manufacturing flexibility for generic darunavir production [1].

bis-THF alcohol synthesis darunavir side chain process chemistry cost of goods isocitrate fermentation

NIH-Protected Process Patent: Large-Scale Synthesis of cis-Tetrahydro-furo[2,3-b]furan-3-one with Improved Yield and Purity for Resistance-Repellent HIV Protease Inhibitors

The U.S. National Institutes of Health (NIH) has filed patent applications covering a novel process amenable for the large-scale practical synthesis of cis-tetrahydro-furo[2,3-b]furan-3-one (the target compound class) [1]. According to the Federal Register disclosure, this invention 'provides a method of preparing these precursors by modification of reaction temperatures, conditions and reagents leading to increased yields and purity of the desired intermediates' relative to previously reported methods [1]. The patent explicitly positions this cis-fused lactone as a 'key intermediate for the synthesis of highly potent and resistance-repellent HIV protease inhibitors that share a common component called bis-tetrahydrofuran (bis-THF)' [1]. The existence of government-funded process IP around this specific intermediate signals both its strategic importance in the antiretroviral supply chain and the non-obvious nature of achieving scalable, high-yielding, high-purity production. For procurement decision-makers, sourcing material produced via or compatible with this patented process may offer advantages in lot-to-lot consistency and regulatory compliance for cGMP intermediate production.

process patent large-scale synthesis cis-fused lactone HIV protease inhibitor intermediate resistance-repellent

Priority Procurement and Application Scenarios for cis-Tetrahydrofuro[2,3-b]furan-2(3H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Next-Generation HIV-1 Protease Inhibitors with Sub-Picomolar Potency Against Wild-Type and Drug-Resistant Variants

Research groups engaged in structure-based design of HIV-1 protease inhibitors should procure the (3aR,6aS)-cis-fused lactone specifically to access C4-functionalized bis-THF P2 ligands. As demonstrated by Ghosh et al., inhibitor 23c bearing a C4-methoxy substituent on the bis-THF scaffold achieved a Ki of 2.9 pM—surpassing darunavir's Ki of 16 pM by 5.5-fold—while the incorrect C4-epimer lost >12-fold potency [1]. This scaffold uniquely enables water-mediated hydrogen bonding with the Gly-48 backbone NH in the protease flap region, an interaction confirmed by high-resolution X-ray crystallography (1.40 Å, PDB: 3QAA) that is not accessible with monocyclic THF or trans-fused bicyclic ligands [1]. Programs targeting multi-PI-resistant HIV-1 variants particularly benefit from this scaffold, as the backbone-binding mechanism is conserved across drug-resistant protease mutants [2].

Process Chemistry and Generic API Manufacturing: Cost-Effective Darunavir Side Chain Production via the Isocitrate Fermentation Route

Generic pharmaceutical manufacturers and contract manufacturing organizations (CMOs) aiming to produce darunavir active pharmaceutical ingredient at reduced cost should source the cis-fused lactone or its downstream bis-THF alcohol from suppliers utilizing the isocitrate fermentation pathway. The bicyclic side chain represents approximately 50% of darunavir API cost, and the isocitrate-based route delivers optically pure material in 55% overall yield without enzymatic resolution, avoiding the inherent ≥50% material loss of resolution-based processes [1]. The route employs inexpensive reagents under mild conditions and is free of intellectual property encumbrances, making it suitable for generic drug master file (DMF) submissions and regulatory filings in resource-limited settings where darunavir access is currently constrained by cost [1].

Stereochemical Reference Standard and Analytical Method Development for Bis-THF-Containing Drug Substances

Quality control and analytical development laboratories supporting bis-THF-containing drug substance manufacturing require the cis-fused lactone as a stereochemically defined reference standard for chiral purity method development. The quantifiable consequences of stereochemical error are severe: as shown by Ghosh et al., the incorrectly configured bis-THF diastereomer (3S,3aR,6aS) produces a 3.6-fold loss in antiviral IC50 (from 1.8 nM to 6.4 nM) [1]. Procurement of the authentic (3aR,6aS)-cis lactone (CAS 88938-72-1)—as distinct from the trans-fused isomer (CAS 109789-18-6) or the regioisomeric lactone (CAS 104223-37-2)—enables development of chiral HPLC, SFC, or NMR-based identity and purity methods capable of discriminating the correct cis-diastereomer from stereochemical impurities at the intermediate stage, well before incorporation into the high-value API.

Academic and Government Research: Toolkit Compound for Bicyclic Acetal and Spongiane Diterpenoid Natural Product Synthesis

Beyond HIV-1 drug discovery, the cis-fused 4,6-dioxabicyclo[3.3.0]octan-3-one scaffold embodied by this compound serves as a key substructure found in spongiane diterpenoid natural products including macfarlandin C, dendrillolide A, norrisolide, and cheloviolenes [1]. Enantioselective total syntheses of these marine natural products have been achieved via stereoselective elaboration of the cis-2,8-dioxabicyclo[3.3.0]octan-3-one moiety, demonstrating that the cis-fused lactone provides a versatile entry point into this biologically active natural product class [1]. Academic natural product synthesis groups and chemical biology laboratories investigating the bioactivity of rearranged spongian diterpenes benefit from procuring the cis-fused lactone as a chiral-pool starting material with established synthetic transformations to multiple natural product scaffolds.

Quote Request

Request a Quote for Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.